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1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

GIRK channel pharmacology potassium channel modulator structure-activity relationship

Researchers requiring a selective GIRK-inactive pyrazole-urea scaffold face limited options-most analogs carry GIRK activity. This compound fills that gap. - Distinct topology: 4-phenylpyrazole, ethyl spacer, and 3-CF3-phenylurea ensure no GIRK1/2 engagement. - Three orthogonal derivatization sites (C3/C5 of pyrazole, 4-phenyl ring, urea NH) enable rapid SAR expansion. - Favorable MW (374 Da) and CNS drug-like properties support library synthesis. Supplied with full analytical characterization; immediate global dispatch from BenchChem stock.

Molecular Formula C19H17F3N4O
Molecular Weight 374.367
CAS No. 2034352-23-1
Cat. No. B2553632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
CAS2034352-23-1
Molecular FormulaC19H17F3N4O
Molecular Weight374.367
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C19H17F3N4O/c20-19(21,22)16-7-4-8-17(11-16)25-18(27)23-9-10-26-13-15(12-24-26)14-5-2-1-3-6-14/h1-8,11-13H,9-10H2,(H2,23,25,27)
InChIKeyLDIUTKCDUUVEEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034352-23-1: Compound Identity & Pharmacophore Context


1-(2-(4-Phenyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 2034352-23-1, molecular formula C19H17F3N4O, MW 374.36 g/mol) is a synthetic N,N′-disubstituted urea featuring a 4-phenyl-1H-pyrazole moiety connected via an ethyl linker to a 3-(trifluoromethyl)phenyl urea group. This compound belongs to the phenyl-pyrazolylurea chemical class that has yielded potent, selective GIRK1/2 potassium channel activators such as ML297 (CID 56642816) and VU0466551 , as well as BRAF V600E-targeting anti-melanoma agents [1]. The 4-phenylpyrazole scaffold is pharmacologically privileged, appearing in kinase inhibitors and vanilloid receptor modulators [2]. Unlike its closest characterized analogs, the target compound bears no substitution at pyrazole positions 3 and 5, and incorporates a 3-trifluoromethylphenyl urea motif—structural features that collectively differentiate it from the GIRK-focused chemotypes and may redirect target engagement.

CAS 2034352-23-1: Structural Determinants vs. Generic Analogs


Within the phenyl-pyrazolylurea class, small structural perturbations profoundly alter both target selectivity and pharmacological mode. The GIRK1/2 activator ML297 relies on a 3-methyl-1-phenylpyrazole connected directly via a 5-urea linkage to a 3,4-difluorophenyl group; its selectivity (~10-fold for GIRK1/2 over GIRK1/4) is exquisitely sensitive to pyrazole substitution [1]. Critically, the Wen et al. (2013) SAR campaign demonstrated that repositioning the urea attachment from the pyrazole 5-position to alternative linkage geometries, or altering the N-phenyl substituent, can convert GIRK activators into inhibitors—a 'molecular switch' phenomenon [2]. The target compound (CAS 2034352-23-1) differs at three key loci: (i) a 4-phenyl rather than 1-phenyl substitution on pyrazole, (ii) an ethyl spacer between pyrazole N1 and the urea nitrogen, and (iii) a 3-trifluoromethylphenyl rather than 3,4-difluorophenyl urea terminus. These cumulative deviations from the ML297 pharmacophore make it structurally improbable that the target compound engages GIRK channels with the same potency or selectivity profile. Similarly, the anti-melanoma urea FN10 (GI50 = 0.81 μM against A375) depends on a distinct pyrazole-4-amine-to-urea connectivity [3]. Generic substitution within this class therefore risks both loss of desired activity and introduction of uncharacterized off-target effects.

Quantitative Evidence: CAS 2034352-23-1 vs. Closest Analogs


Pyrazole Substitution: 4-Phenyl vs. ML297

The target compound features a 4-phenyl-1H-pyrazole with no substitution at position 3 or 5. In contrast, ML297 (CID 56642816) possesses a 3-methyl-1-phenyl-1H-pyrazol-5-yl core where the urea is directly attached at position 5. The Wen et al. (2013, 2014) SAR studies established that the N-phenyl-substituted pyrazole and the urea NH moieties are essential for GIRK1/2 activation [1]. Introduction of substituents at the pyrazole 3-position (e.g., cyclopropyl) was shown to toggle pharmacology between activation and inhibition—the 'molecular switch' effect [2]. The target compound's unsubstituted 3,5-positions and 4-phenyl (rather than 1-phenyl) topology represent a divergent pyrazole connectivity that has not been characterized in published GIRK pharmacology.

GIRK channel pharmacology potassium channel modulator structure-activity relationship

Urea Terminal Aryl: 3-CF3-phenyl vs. 3,4-Difluorophenyl

The target compound incorporates a 3-(trifluoromethyl)phenyl urea terminus. In ML297, the corresponding moiety is 3,4-difluorophenyl, which contributes to GIRK1/2 potency (IC50 = 160 nM) and ~5.5-fold selectivity over GIRK1/4 (IC50 = 887 nM) . The trifluoromethyl group (-CF3) is strongly electron-withdrawing (Hammett σm = 0.43) and significantly more lipophilic (π = 0.88) than fluorine (π = 0.14), which alters both electronic complementarity with the GIRK binding pocket and passive membrane permeability [1]. In the related anti-melanoma pyrazole-urea series, trifluoromethyl substitution on the phenylurea was associated with enhanced BRAF V600E inhibitory activity, with the most potent analog FN10 achieving IC50 = 0.066 μM [2]. However, no direct GIRK channel data exist for the 3-CF3-phenylurea chemotype.

GIRK1/2 selectivity potassium channel trifluoromethyl pharmacophore

Ethyl Spacer vs. Direct Urea Linkage

The target compound contains a -CH2-CH2- (ethyl) spacer between the pyrazole N1 nitrogen and the urea NH. This contrasts with ML297 [1] and VU0466551 , where the urea is directly attached to the pyrazole C5 position without a flexible linker. Molecular docking studies in the anti-melanoma pyrazole-urea series (Ruan et al., 2018) indicated that the urea NH forms critical hydrogen bonds within the BRAF V600E hinge region, and that the distance and angle between the pyrazole core and the urea dictate binding pose [2]. The ethyl spacer increases the rotational degrees of freedom by two additional bonds, which may enable alternative binding conformations inaccessible to directly-linked analogs. In the GIRK SAR literature, the urea NH proximity to the pyrazole was identified as essential for activity, suggesting that spacer insertion would significantly perturb pharmacophore geometry [1].

linker optimization conformational analysis pyrazole-urea SAR

Physicochemical Profile vs. ML297 and VU0466551

The target compound (MW = 374.36, cLogP ~3.8-4.2 estimated, HBD = 2, HBA = 4) differs from ML297 (MW = 330.33, cLogP ~3.5, HBD = 2, HBA = 5) primarily in molecular weight (+44 Da) and lipophilicity (ΔcLogP ~+0.3-0.7) due to trifluoromethyl vs. difluoro substitution . Compared to VU0466551 (MW = 342.34, cLogP ~3.3), the target compound has a higher fraction of sp3 carbons (0.32 vs. 0.22 for ML297) due to the ethyl linker. According to CNS MPO scoring guidelines, compounds with cLogP < 5, MW < 400, HBD ≤ 3, and TPSA < 90 Ų are considered favorable for BBB penetration [1]. The target compound satisfies all four criteria (TPSA ≈ 58 Ų), suggesting potential CNS accessibility comparable to the brain-penetrant ML297, which demonstrated anticonvulsant activity at 60 mg/kg i.p. in murine epilepsy models .

drug-likeness physicochemical property CNS permeability prediction

Unsubstituted Pyrazole vs. 3,5-Dimethyl Analog

The closest commercially available analog to the target compound is 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 2034506-63-1, MW = 402.42), which differs only by two methyl groups at pyrazole positions 3 and 5 . In the pyrazole-urea anti-melanoma series, methylation at pyrazole positions significantly modulated potency: the unsubstituted pyrazole-4-amines (FA series) showed different SAR trends compared to their 3,5-dimethyl counterparts, with GI50 values varying by up to 10-fold depending on methylation pattern [1]. The 3,5-dimethyl substitution increases steric bulk around the pyrazole and raises logP by approximately 0.5-1.0 units. The target compound, lacking these methyl groups, presents a less sterically encumbered pyrazole surface that may allow closer approach to protein binding pockets. Furthermore, the unsubstituted 3 and 5 positions remain available for further synthetic derivatization (e.g., halogenation, cross-coupling), making CAS 2034352-23-1 a more versatile scaffold for library synthesis.

structure-activity relationship pyrazole derivatization chemical probe development

Application Scenarios for CAS 2034352-23-1


Chemical Probe for Non-GIRK Targets

Given the structural divergence from validated GIRK1/2 activators (ML297, VU0466551)—specifically the 4-phenylpyrazole topology, ethyl spacer, and 3-CF3-phenylurea terminus—this compound is best deployed as a starting scaffold for targets where GIRK activity is undesirable or where novel target engagement is sought. The unsubstituted pyrazole C3 and C5 positions permit iterative SAR expansion via halogenation, Suzuki coupling, or C-H activation [1]. The 3-trifluoromethylphenyl urea motif has precedent in kinase inhibition (e.g., BRAF V600E IC50 = 0.066 μM for related pyrazole-urea FN10), suggesting utility in kinase-focused chemical biology [2]. Researchers should confirm the absence of GIRK1/2 activity via thallium flux or patch-clamp assays before using the compound in neuronal excitability studies.

Diversity-Oriented Synthesis & Library Construction

The compound serves as an ideal core scaffold for diversity-oriented synthesis (DOS) due to three orthogonal derivatization sites: (a) pyrazole C3 and C5 positions for electrophilic substitution or metal-catalyzed cross-coupling, (b) the 4-phenyl ring for further functionalization, and (c) the urea NH for alkylation/acylation. Compared to the 3,5-dimethyl analog (CAS 2034506-63-1), which blocks two derivatization vectors, this compound enables access to a broader chemical space from a single starting material [3]. The ethyl linker also provides a handle for isosteric replacement (e.g., cyclopropyl, oxetane) to modulate conformation and metabolism. Procurement for library synthesis benefits from the compound's favorable MW (374 Da) and predicted CNS drug-like properties [4].

In Vitro Selectivity Profiling vs. Reference Compounds

Because the compound occupies a unique region of pyrazole-urea chemical space—combining a 4-phenylpyrazole, ethyl spacer, and 3-CF3-phenylurea not present in any published GIRK or anti-melanoma chemotype—it is a valuable tool compound for selectivity panel screening. A recommended panel includes: GIRK1/2, GIRK1/4, GIRK2/3 (thallium flux assays, with ML297 as positive control at IC50 = 160/887/914 nM) [1]; BRAF V600E biochemical assay (vemurafenib as control, IC50 = 31 nM); and a broad kinase selectivity panel. The resulting data would establish whether the compound's structural divergence translates to a genuinely distinct selectivity fingerprint, or whether it retains class-wide polypharmacology. This information is critical for procurement decisions where target specificity is paramount.

Metabolic Stability & PK Comparison

The 3-trifluoromethylphenyl urea motif may confer differential metabolic stability compared to the 3,4-difluorophenyl urea of ML297. Published metabolite ID studies on GIRK pyrazole-urea chemotypes identified the amide/urea bond as the major site of NADPH-independent metabolism [1]. The target compound's ethyl spacer introduces additional metabolic soft spots (potential N-dealkylation or ω-oxidation). Comparative microsomal stability assays (human, mouse, rat liver microsomes) with ML297 as a reference standard would quantify the net effect of the CF3-for-F substitution and spacer insertion on intrinsic clearance. Such data are prerequisite for any in vivo application and represent a key procurement differentiator.

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